molecular formula C18H16N6O2 B2434293 1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide CAS No. 2034505-46-7

1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide

Katalognummer B2434293
CAS-Nummer: 2034505-46-7
Molekulargewicht: 348.366
InChI-Schlüssel: QJUZBWHMDXGKBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including an indazole ring, a triazine ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The indazole ring, the triazine ring, and the carboxamide group are key structural features .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The study by Segura-Quezada et al highlights the anticancer potential of related compounds (4H-benzo[d][1,3]oxazines). These derivatives exhibited cell proliferation inhibition, particularly when substituted with an aryl group at position C-2. Further research could explore the mechanism of action and optimize their efficacy against breast cancer cell lines.

Cholinesterase Inhibition

Considering the compound’s structure, it may also be relevant in the field of cholinesterase inhibition. Similar 4-oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide hybrids have been designed and screened as potential cholinesterase inhibitors . Investigating its activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) could be valuable.

Computational Chemistry and Molecular Modeling

Molecular dynamics simulations and quantum calculations could predict the compound’s behavior, binding affinity, and stability. Such studies aid in rational drug design and understanding its interactions with biological macromolecules.

Zukünftige Richtungen

The future research directions for this compound could include further investigation into its synthesis, reactions, and potential applications. For instance, it could be studied for its potential use as a cholinesterase inhibitor .

Wirkmechanismus

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning.

Mode of Action

The compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The compound exhibits excellent inhibition against BuChE and moderate inhibitory activity toward AChE .

Biochemical Pathways

The inhibition of AChE and BuChE affects the cholinergic pathway, which is involved in memory and learning . By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission, which could potentially improve cognitive function.

Pharmacokinetics

The compound’s effectiveness against ache and buche suggests that it is likely to have good bioavailability .

Result of Action

The molecular effect of the compound’s action is the increased availability of acetylcholine in the synaptic cleft due to the inhibition of AChE and BuChE . This can lead to enhanced cholinergic transmission, potentially improving cognitive function. The cellular effects would include changes in neuronal activity due to altered neurotransmitter levels.

Eigenschaften

IUPAC Name

1-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-23-15-9-5-3-7-13(15)16(21-23)17(25)19-10-11-24-18(26)12-6-2-4-8-14(12)20-22-24/h2-9H,10-11H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUZBWHMDXGKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.